molecular formula C12H12BrClN4 B3034708 4-(6-bromoindolin-1-yl)pyrimidin-2-amine hydrochloride CAS No. 2102410-43-3

4-(6-bromoindolin-1-yl)pyrimidin-2-amine hydrochloride

Cat. No.: B3034708
CAS No.: 2102410-43-3
M. Wt: 327.61
InChI Key: MMVUXTCKISDGHH-UHFFFAOYSA-N
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Description

4-(6-bromoindolin-1-yl)pyrimidin-2-amine hydrochloride is a chemical compound with the molecular formula C12H12BrClN4 and a molecular weight of 327.61

Preparation Methods

The synthesis of 4-(6-bromoindolin-1-yl)pyrimidin-2-amine hydrochloride typically involves the reaction of 6-bromoindole with pyrimidine-2-amine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

4-(6-bromoindolin-1-yl)pyrimidin-2-amine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the indole ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common reagents used in these reactions include oxidizing agents, reducing agents, and coupling reagents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(6-bromoindolin-1-yl)pyrimidin-2-amine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(6-bromoindolin-1-yl)pyrimidin-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

4-(6-bromoindolin-1-yl)pyrimidin-2-amine hydrochloride can be compared with other similar compounds, such as:

  • 4-(6-chloroindolin-1-yl)pyrimidin-2-amine
  • 4-(6-fluoroindolin-1-yl)pyrimidin-2-amine
  • 4-(6-methylindolin-1-yl)pyrimidin-2-amine

These compounds share a similar core structure but differ in the substituents on the indole ring. The uniqueness of this compound lies in its specific bromine substitution, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

4-(6-bromo-2,3-dihydroindol-1-yl)pyrimidin-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN4.ClH/c13-9-2-1-8-4-6-17(10(8)7-9)11-3-5-15-12(14)16-11;/h1-3,5,7H,4,6H2,(H2,14,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMVUXTCKISDGHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=CC(=C2)Br)C3=NC(=NC=C3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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